

# Caffeic acid phenethyl ester (CAPE) biological activities

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## Compound of Interest

Compound Name: Caffeic Acid

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An In-Depth Technical Guide to the Biological Activities of **Caffeic Acid** Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Caffeic acid** phenethyl ester (CAPE) is a natural polyphenol derived from honeybee propolis. It is renowned for its diverse and potent biological activities, which have garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core biological activities of CAPE, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

## Core Biological Activities of CAPE

CAPE exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, immunomodulatory, neuroprotective, antiviral, and antibacterial activities. These effects are attributed to its ability to modulate multiple signaling pathways and interact with various molecular targets.

## Anticancer Activity

CAPE has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of

metastasis.

Table 1: Anticancer Activity of CAPE (IC50 Values)

Cell Line	Cancer Type	Incubation Time (h)	IC50 Value	Citation(s)
HCT116	Colorectal Cancer	24	22.45 µg/mL	[1]
HCT116	Colorectal Cancer	48	12.07 µg/mL	[1]
HCT116	Colorectal Cancer	72	6.47 µg/mL	[1]
HCT116	Colorectal Cancer	96	5.36 µg/mL	[1]
MCF-7	Breast Cancer	24	64.2 µg/mL	[2]
MCF-7	Breast Cancer	48	28.35 µg/mL	[2]
MDA-MB-231	Breast Cancer	24	>100 µM	[3]
MDA-MB-231	Breast Cancer	48	15.83 µM	[3]

## Antioxidant Activity

CAPE is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[4] Its antioxidant capacity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of CAPE (IC50 Values)

Assay	IC50 Value	Citation(s)
DPPH Radical Scavenging	3.3 µg/mL	[5]
ABTS Radical Scavenging	9.8 µg/mL	[5][6]

## Anti-inflammatory Activity

CAPE exerts potent anti-inflammatory effects primarily through the inhibition of the NF- $\kappa$ B signaling pathway, leading to reduced production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[7]

Table 3: Anti-inflammatory Activity of CAPE (IC50 Values)

Cell Line	Stimulant	Parameter Measured	IC50 Value	Citation(s)
RAW 264.7 Macrophages	LPS	Nitric Oxide (NO) Production	24.3 $\mu$ M	[8]

## Neuroprotective Activity

CAPE has shown significant neuroprotective properties in various models of neuronal damage. For instance, it can protect PC12 cells from cisplatin-induced neurotoxicity.[9][10]

Table 4: Neuroprotective Activity of CAPE

Cell Line	Toxin	CAPE Concentration	Effect	Citation(s)
PC12	Cisplatin (5 $\mu$ M)	10 $\mu$ M	Attenuated inhibition of neuritogenesis	[9]
PC12	Cisplatin (32 $\mu$ M)	10 $\mu$ M	Increased cell viability	[5][9]

## Antiviral Activity

CAPE has been reported to possess antiviral properties against several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Table 5: Antiviral Activity of CAPE (EC50 Values)

Virus	Assay	EC50 Value	Citation(s)
HIV-1	Acute Infection Assay	0.9 nM	[11]

## Antibacterial Activity

CAPE exhibits antibacterial activity against various pathogenic bacteria, with its efficacy determined by the minimum inhibitory concentration (MIC).

Table 6: Antibacterial Activity of CAPE (MIC Values)

Bacterium	MIC Value (µM)	Citation(s)
Staphylococcus aureus	100-200	[12]
Aggregatibacter actinomycetemcomitans	400	[12]
Streptococcus mutans	400	[12]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of CAPE.

### Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of CAPE on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line (e.g., MCF-7 breast cancer cells)[2][13]
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[13]
- **Caffeic acid** phenethyl ester (CAPE)
- MTT solution (5 mg/mL in PBS)[14]

- Dimethyl sulfoxide (DMSO)[14]
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Seed MCF-7 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate overnight.[14]
- Prepare serial dilutions of CAPE in culture medium.
- Replace the medium in the wells with the CAPE dilutions and incubate for 24, 48, or 72 hours.[1][2]
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[14]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

## Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of CAPE using the DPPH assay.

#### Materials:

- **Caffeic acid** phenethyl ester (CAPE)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

- Methanol
- 96-well plates
- Spectrophotometer

Procedure:

- Prepare various concentrations of CAPE in methanol.
  - Add 100  $\mu$ L of each CAPE solution to the wells of a 96-well plate.
  - Add 100  $\mu$ L of DPPH solution to each well.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm.
  - Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
- [\[5\]](#)

## Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This protocol details the measurement of nitric oxide production by macrophages in response to an inflammatory stimulus and the inhibitory effect of CAPE.

Materials:

- RAW 264.7 macrophage cell line[\[15\]](#)
- Lipopolysaccharide (LPS)
- **Caffeic acid** phenethyl ester (CAPE)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)[\[16\]](#)

- Sodium nitrite (for standard curve)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of CAPE for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[\[15\]](#)
- Collect 50 µL of the cell culture supernatant.
- Add 50 µL of Griess Reagent to the supernatant.[\[16\]](#)
- Incubate for 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm.[\[16\]](#)
- Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

## Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with CAPE.

#### Materials:

- ELISA kit for the specific cytokine (e.g., Human TNF-α ELISA Kit)[\[17\]](#)[\[18\]](#)

- Cell culture supernatants from cells treated with CAPE and an inflammatory stimulus (e.g., LPS)
- Wash Buffer
- Substrate solution
- Stop Solution
- 96-well ELISA plates (pre-coated with capture antibody)
- Microplate reader

#### Procedure:

- Prepare standards and samples according to the ELISA kit manufacturer's instructions.
- Add standards and samples to the wells of the pre-coated ELISA plate and incubate.[\[19\]](#)
- Wash the wells with Wash Buffer.
- Add the detection antibody and incubate.
- Wash the wells and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.[\[20\]](#)
- Wash the wells and add the substrate solution. Incubate until color develops.
- Add the Stop Solution to terminate the reaction.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[\[18\]](#)
- Calculate the cytokine concentration in the samples based on the standard curve.

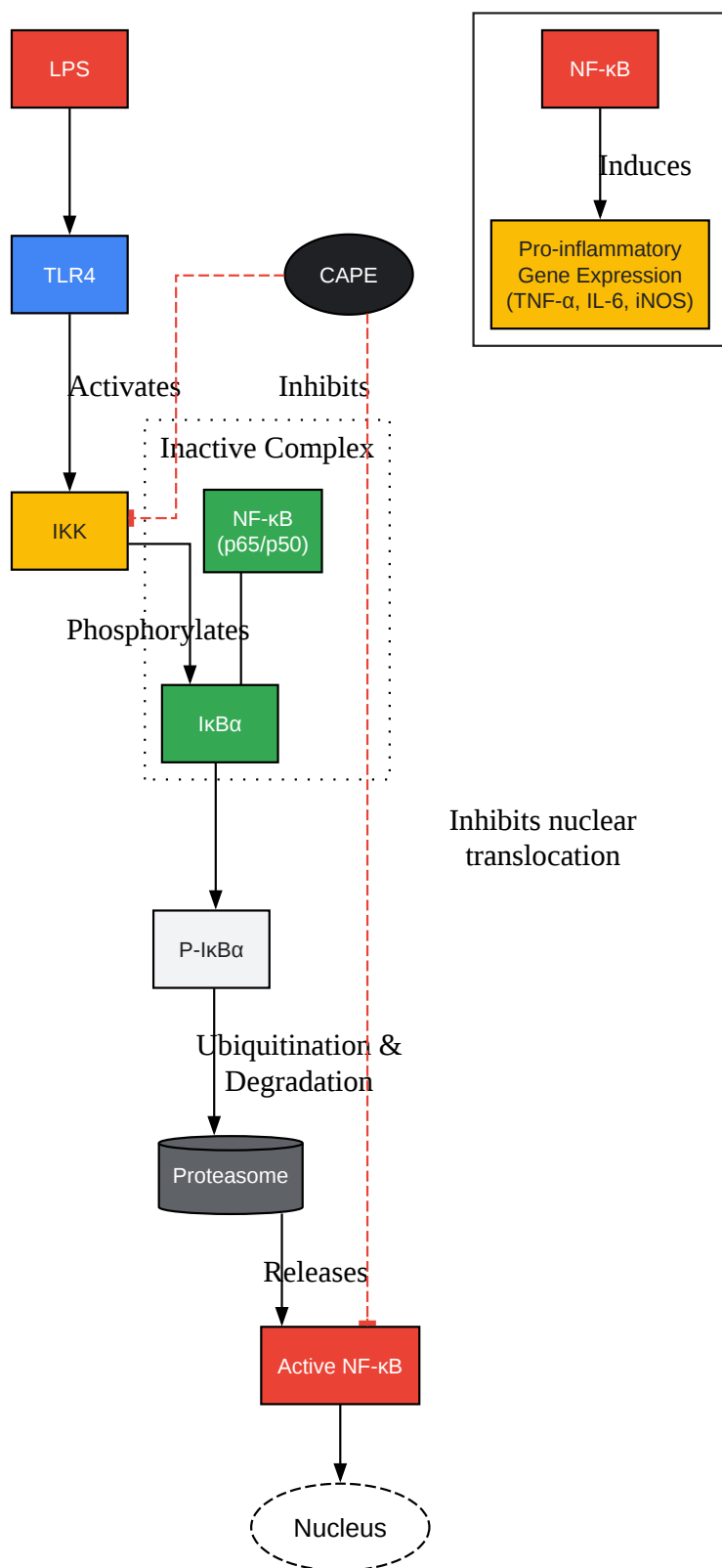
## Signaling Pathways and Mechanisms of Action

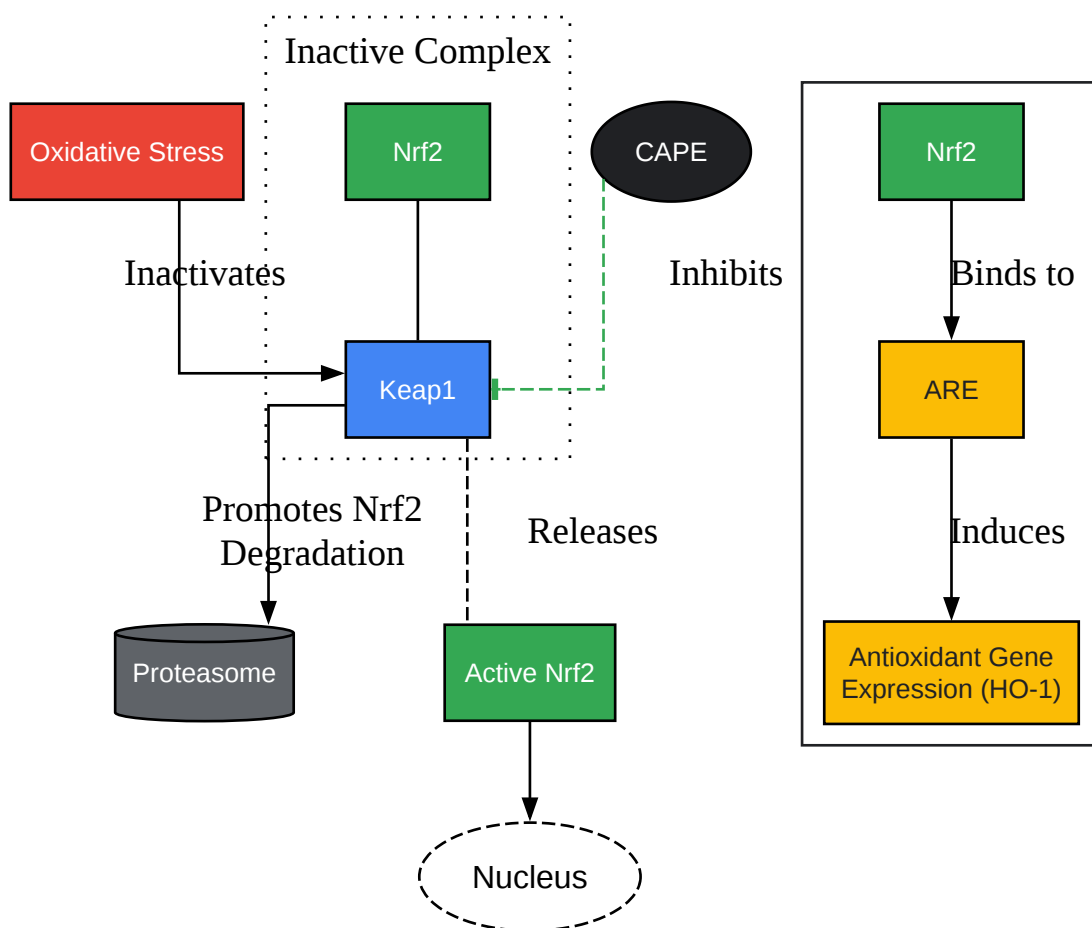
The biological activities of CAPE are mediated through its interaction with several key intracellular signaling pathways.

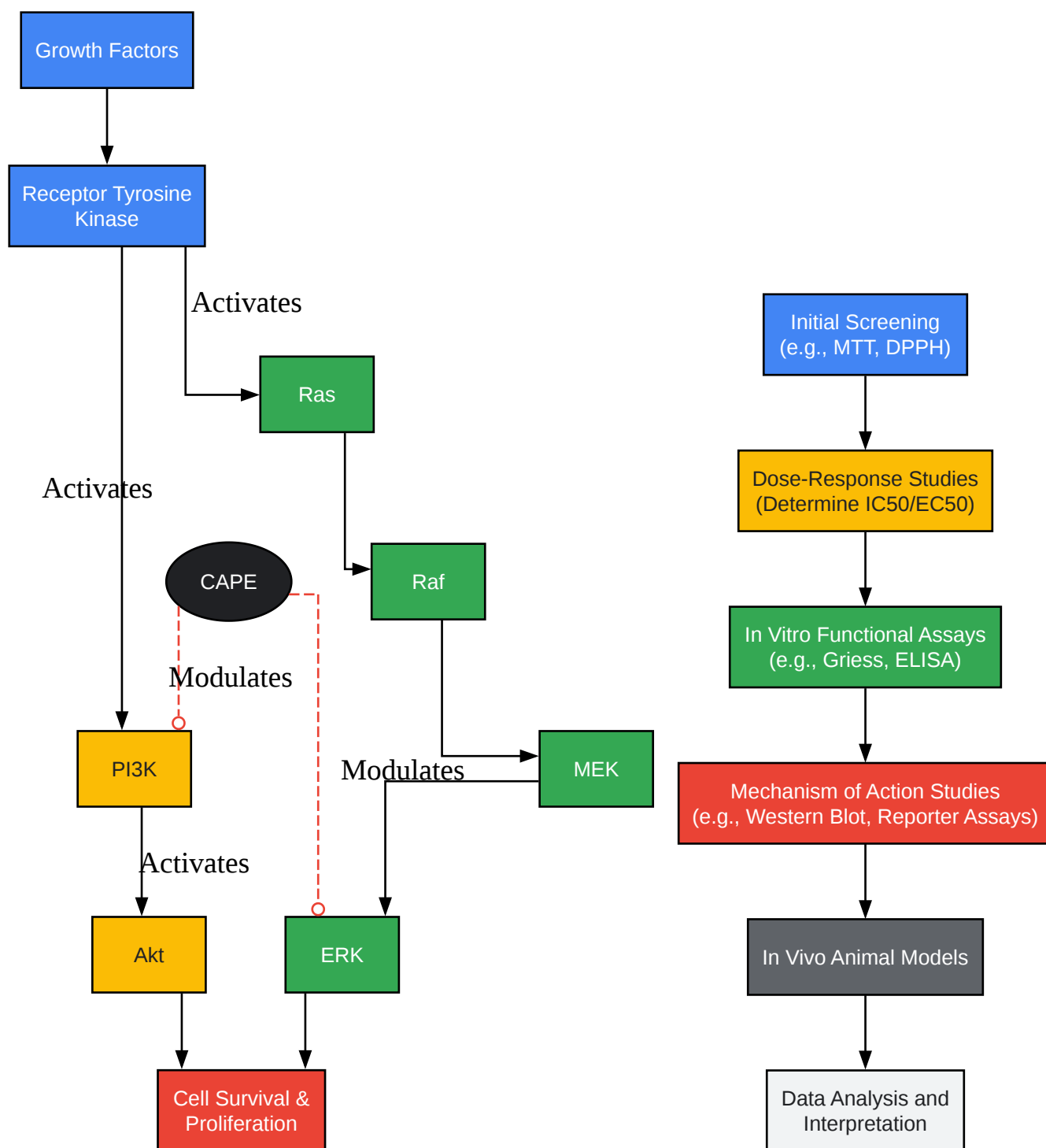
### NF- $\kappa$ B Signaling Pathway



CAPE is a well-documented inhibitor of the NF- $\kappa$ B pathway, a central regulator of inflammation. CAPE can inhibit the phosphorylation and degradation of I $\kappa$ B $\alpha$ , thereby preventing the nuclear translocation of the p65 subunit of NF- $\kappa$ B.







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### Contact

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